

Commercial suppliers and availability of Endoxifen-d5.

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| Compound of Interest | | | | | | |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name: | Endoxifen-d5 | | | | | |
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Endoxifen-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, and technical applications of **Endoxifen-d5**. This deuterated analog of endoxifen serves as an invaluable internal standard for the accurate quantification of endoxifen in various biological matrices, a critical aspect of research into tamoxifen metabolism and efficacy.

Commercial Suppliers and Availability

Endoxifen-d5 is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific details.



| Supplier | Product Name | CAS Number | Molecul ar Formula | Molecul ar Weight (g/mol) | Purity | Isotopic Enrichm ent | Availabl e Quantiti es |
|------------------------------|--|------------------------------------|--------------------------|-------------------------------------|-------------------|----------------------------|--|
| MedChe mExpres s (MCE) | Endoxife n-d5 | 1185244- 45-4 | C25H22D5 NO2 | 378.52 | ≥98% (typical) | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Simson Pharma Limited | 4- Hydroxy- N- Desmeth yl Tamoxife n-D5 (Endoxife n-d5) (Mixture of Z and E Isomers) | 110025- 28-0 (unlabele d) | C25H22D5 NO2 | 378.52 | Not specified | Not specified | Custom synthesis |
| SynZeal | Endoxife n D5 | 1584173- 54-5 | C25H22D5 NO2 | 378.5 | Not specified | Not specified | Synthesi s on demand |
| Clearsynt h | (E)- Endoxife n-d5 | 114828- 90-9 (unlabele d) | Not specified | Not specified | Not specified | Not specified | Inquire for details |

Experimental Protocol: Quantification of Endoxifen using Endoxifen-d5 Internal Standard by LC-MS/MS

Foundational & Exploratory



The following is a generalized protocol for the quantification of endoxifen in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Endoxifen-d5** as an internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature and should be optimized for specific instrumentation and experimental conditions.[1] [2][3][4][5]

- 1. Materials and Reagents
- Endoxifen and **Endoxifen-d5** reference standards
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Human plasma (drug-free)
- Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
- Autosampler vials
- 2. Preparation of Standard Solutions
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Endoxifen and Endoxifen-d5 in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Endoxifen stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution: Dilute the Endoxifen-d5 stock solution with methanol to a final concentration of approximately 5 ng/mL.
- 3. Sample Preparation (Protein Precipitation and Extraction)
- To 100 μL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 200 μL of the internal standard working solution (Endoxifen-d5 in methanol). This step induces protein precipitation.
- Vortex the mixture for 30 seconds.



- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the mobile phase starting condition (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18) is commonly used.
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
 - Flow Rate: 0.3 0.5 mL/min
 - Injection Volume: 5 10 μL
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Endoxifen: m/z 374.3 > 58.1



- Endoxifen-d5: m/z 379.3 > 58.1
- Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.

5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Endoxifen to Endoxifen-d5
 against the concentration of the Endoxifen standards.
- Determine the concentration of Endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

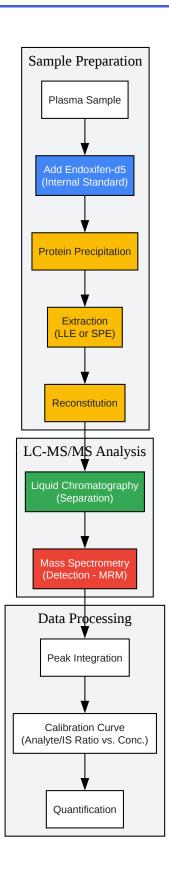
The following diagrams illustrate the metabolic pathway of tamoxifen to endoxifen and a typical experimental workflow for its quantification.



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Caption: Metabolic activation of Tamoxifen to Endoxifen and its mechanism of action.





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Caption: Workflow for the quantification of Endoxifen using an internal standard.



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